7-(5-Chloro-4-methylthiophen-2-yl)sulfonyl-7-azabicyclo[2.2.1]heptane-2-carboxylic acid
Description
7-(5-Chloro-4-methylthiophen-2-yl)sulfonyl-7-azabicyclo[221]heptane-2-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure and the presence of a sulfonyl group
Properties
IUPAC Name |
7-(5-chloro-4-methylthiophen-2-yl)sulfonyl-7-azabicyclo[2.2.1]heptane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO4S2/c1-6-4-10(19-11(6)13)20(17,18)14-7-2-3-9(14)8(5-7)12(15)16/h4,7-9H,2-3,5H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSNLUNZARYJLSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)S(=O)(=O)N2C3CCC2C(C3)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(5-Chloro-4-methylthiophen-2-yl)sulfonyl-7-azabicyclo[2.2.1]heptane-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the bicyclic core: This is achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the sulfonyl group: This step involves the sulfonylation of the bicyclic intermediate using reagents such as sulfonyl chlorides under basic conditions.
Functionalization of the thiophene ring: The thiophene ring is chlorinated and methylated using appropriate reagents like thionyl chloride and methyl iodide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Diels-Alder reaction and automated systems for the sulfonylation and functionalization steps.
Chemical Reactions Analysis
Types of Reactions
7-(5-Chloro-4-methylthiophen-2-yl)sulfonyl-7-azabicyclo[2.2.1]heptane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
7-(5-Chloro-4-methylthiophen-2-yl)sulfonyl-7-azabicyclo[2.2.1]heptane-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 7-(5-Chloro-4-methylthiophen-2-yl)sulfonyl-7-azabicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets. The sulfonyl group is known to form strong interactions with proteins, potentially inhibiting enzyme activity. The bicyclic structure may also facilitate binding to specific receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 7-(5-Bromo-4-methylthiophen-2-yl)sulfonyl-7-azabicyclo[2.2.1]heptane-2-carboxylic acid
- 7-(5-Fluoro-4-methylthiophen-2-yl)sulfonyl-7-azabicyclo[2.2.1]heptane-2-carboxylic acid
Uniqueness
The unique combination of the sulfonyl group and the bicyclic structure in 7-(5-Chloro-4-methylthiophen-2-yl)sulfonyl-7-azabicyclo[2.2.1]heptane-2-carboxylic acid distinguishes it from similar compounds. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
